molecular formula C22H21NO3 B2512697 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone CAS No. 953983-59-0

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone

Cat. No. B2512697
CAS RN: 953983-59-0
M. Wt: 347.414
InChI Key: GBSAMVSBVNRQEV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone, also known as NPe6, is a photosensitizer that has been extensively studied in the field of photodynamic therapy (PDT). This compound has been shown to have promising anticancer properties due to its ability to selectively accumulate in tumor tissues and induce cell death upon exposure to light. In

Scientific Research Applications

Ethnobotanical and Phytochemical Research

Research has focused on the ethnobotanical properties and phytochemical analysis of plants containing naphthoquinone derivatives, highlighting their medicinal significance. For instance, studies on the plant Ehretia laevis have uncovered predominant chemicals such as naphthoquinone derivatives, showcasing their therapeutic properties in traditional medicine (Thakre Rushikesh et al., 2016).

Medicinal Chemistry and Drug Development

Naphthalene derivatives, including those similar to "2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone," have been extensively studied for their medicinal applications. A comprehensive review discusses the expanding applications of heterocyclic naphthalimides in medicine, highlighting their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents (Huo-Hui Gong et al., 2016).

Anticancer Research

The quest for novel nonsteroidal antiestrogens for breast cancer treatment has led to the exploration of compounds with a naphthalene framework. Research efforts aim to find agents effective in both estrogen receptor-positive and negative breast cancer, with particular attention to the structural classes that demonstrate activity in various assays (R. A. Magarian et al., 1994).

Genotoxicity Studies

The genotoxic potential of naphthoquinone and its derivatives has been a subject of investigation, with studies examining their effects on gene mutations and chromosome aberrations. Such research provides valuable insights into the safety and environmental impact of these compounds (P. Fowler et al., 2018).

properties

IUPAC Name

2-naphthalen-2-yloxy-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-22(16-26-20-11-10-17-6-4-5-9-19(17)14-20)23-12-13-25-21(15-23)18-7-2-1-3-8-18/h1-11,14,21H,12-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSAMVSBVNRQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone

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